molecular formula C22H17Br2F3N2O B286503 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol

Número de catálogo B286503
Peso molecular: 542.2 g/mol
Clave InChI: ZTZHVOUARSNQGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has shown to be effective against various types of cancer cells, including those resistant to traditional chemotherapy.

Mecanismo De Acción

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to have several biochemical and physiological effects. In preclinical studies, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to inhibit BTK phosphorylation and downstream signaling pathways. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also been shown to induce apoptosis and inhibit cancer cell proliferation. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to have minimal effects on normal B-cell function, which suggests that it may have a favorable safety profile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is its selective inhibition of BTK, which makes it a potentially safer and more effective alternative to traditional chemotherapy. However, one of the limitations of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is its relatively short half-life, which may limit its efficacy in clinical settings. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol may have off-target effects on other kinases, which may lead to unintended side effects.

Direcciones Futuras

There are several future directions for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol research. One possible direction is to explore the use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in combination with other cancer therapies, such as immune checkpoint inhibitors or traditional chemotherapy. Another direction is to investigate the potential use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in other types of cancer, such as solid tumors. In addition, further studies are needed to better understand the mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol and its potential off-target effects.

Métodos De Síntesis

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol involves several steps, including the reaction of 3,6-dibromo-9H-carbazole with 3-(trifluoromethyl)aniline to form the intermediate, which is then reacted with 2-propanol to yield the final product. The purity of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is typically determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has demonstrated significant antitumor activity against various types of cancer cells, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also shown to be effective against cancer cells that are resistant to traditional chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in patients with relapsed or refractory lymphoma.

Propiedades

Fórmula molecular

C22H17Br2F3N2O

Peso molecular

542.2 g/mol

Nombre IUPAC

1-(3,6-dibromocarbazol-9-yl)-3-[3-(trifluoromethyl)anilino]propan-2-ol

InChI

InChI=1S/C22H17Br2F3N2O/c23-14-4-6-20-18(9-14)19-10-15(24)5-7-21(19)29(20)12-17(30)11-28-16-3-1-2-13(8-16)22(25,26)27/h1-10,17,28,30H,11-12H2

Clave InChI

ZTZHVOUARSNQGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C(F)(F)F

SMILES canónico

C1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.